Cas no 852451-06-0 (ethyl 2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetate)

Ethyl 2-(1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate is a fluorinated pyrazolopyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a pyrazolo[3,4-d]pyrimidine core, a 4-fluorophenyl substituent, and an ethyl acetate side chain, offering versatility for further functionalization. The compound's key advantages include its role as a synthetic intermediate for biologically active molecules, particularly in kinase inhibitor development. The presence of the 4-fluorophenyl group may enhance binding affinity and metabolic stability, while the ester moiety allows for straightforward derivatization. Its well-defined heterocyclic scaffold makes it valuable for structure-activity relationship studies in drug discovery.
ethyl 2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetate structure
852451-06-0 structure
Product name:ethyl 2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetate
CAS No:852451-06-0
MF:C15H13FN4O3
MW:316.287126302719
CID:6536027

ethyl 2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetate
    • 5H-Pyrazolo[3,4-d]pyrimidine-5-acetic acid, 1-(4-fluorophenyl)-1,4-dihydro-4-oxo-, ethyl ester
    • Inchi: 1S/C15H13FN4O3/c1-2-23-13(21)8-19-9-17-14-12(15(19)22)7-18-20(14)11-5-3-10(16)4-6-11/h3-7,9H,2,8H2,1H3
    • InChI Key: YVBOFLUIPYAOFE-UHFFFAOYSA-N
    • SMILES: C1N(CC(OCC)=O)C(=O)C2C=NN(C3=CC=C(F)C=C3)C=2N=1

Experimental Properties

  • Density: 1.42±0.1 g/cm3(Predicted)
  • Boiling Point: 482.1±55.0 °C(Predicted)
  • pka: -1.59±0.20(Predicted)

ethyl 2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0679-0442-2μmol
ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate
852451-06-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0679-0442-2mg
ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate
852451-06-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0679-0442-1mg
ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate
852451-06-0 90%+
1mg
$54.0 2023-05-17

Additional information on ethyl 2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetate

Comprehensive Overview of Ethyl 2-(1-(4-Fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate (CAS No. 852451-06-0)

Ethyl 2-(1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate is a specialized organic compound with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a pyrazolo[3,4-d]pyrimidine core and a 4-fluorophenyl substituent, makes it a valuable intermediate for drug discovery. Researchers are increasingly interested in this compound due to its relevance in targeting kinase inhibitors and modulating cellular signaling pathways, which are hot topics in oncology and inflammation research.

The compound's CAS No. 852451-06-0 is a critical identifier for regulatory and sourcing purposes, ensuring precise communication in scientific literature and commercial transactions. Its ethyl acetate moiety enhances solubility, a property highly sought after in drug formulation. Recent studies highlight its role in the synthesis of novel small-molecule therapeutics, aligning with the growing demand for personalized medicine and precision oncology. Keywords like "kinase inhibitor scaffold" and "fluorinated heterocycles" are frequently associated with this compound in academic databases.

In the context of AI-driven drug discovery, 852451-06-0 has garnered attention as a building block for machine learning-based molecular design. Platforms like AlphaFold and Schrödinger’s Suite utilize such compounds to predict protein-ligand interactions, addressing user queries like "how to optimize pyrazolopyrimidine derivatives for drug delivery." Its 4-fluorophenyl group is particularly notable for improving metabolic stability, a recurring theme in ADME (Absorption, Distribution, Metabolism, Excretion) studies.

From a synthetic chemistry perspective, the ester functionality in ethyl 2-(1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate allows for further derivatization, making it a versatile precursor. This aligns with industry trends toward green chemistry, as researchers explore catalytic methods to reduce waste in heterocycle synthesis. Searches for "sustainable synthesis of fluorinated pyrazolopyrimidines" reflect this shift.

Quality control of CAS No. 852451-06-0 is another focal point, with HPLC and LC-MS being standard techniques for purity verification. Analytical data is often shared in open-access journals, responding to the demand for transparent research practices. The compound’s spectral properties (e.g., NMR, IR) are well-documented, aiding in reproducibility—a key concern in academic and industrial labs.

In summary, ethyl 2-(1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate exemplifies the intersection of medicinal chemistry and cutting-edge technology. Its applications span from traditional drug development to computational biology, ensuring its continued relevance in scientific discourse.

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